2,2',3,4,4',5,5'-Heptachlorobiphenyl

Toxicokinetics Human biomonitoring Persistent organic pollutants

2,2',3,4,4',5,5'-Heptachlorobiphenyl (IUPAC No. 180; CAS 35065-29-3) is a heptachlorinated, non-dioxin-like (NDL) polychlorinated biphenyl congener with molecular formula C12H3Cl7 and molecular weight 395.32 g/mol.

Molecular Formula C12H3Cl7
Molecular Weight 395.3 g/mol
CAS No. 35065-29-3
Cat. No. B050437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,4',5,5'-Heptachlorobiphenyl
CAS35065-29-3
Synonyms2,2’,3,4,4’,5,5’-Heptachloro-1,1’-biphenyl;  2,3,4,5,2’,4’,5’-Heptachlorobiphenyl;  CB 180;  K 180;  PCB 180_x000B_
Molecular FormulaC12H3Cl7
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H
InChIKeyWBHQEUPUMONIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.74e-09 M

2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180): A Persistent Indicator Congener for Environmental Monitoring and Toxicological Research


2,2',3,4,4',5,5'-Heptachlorobiphenyl (IUPAC No. 180; CAS 35065-29-3) is a heptachlorinated, non-dioxin-like (NDL) polychlorinated biphenyl congener with molecular formula C12H3Cl7 and molecular weight 395.32 g/mol . It is one of the six indicator PCBs (together with PCB 28, 52, 101, 138, and 153) designated by the European Union for regulatory monitoring of NDL-PCBs in food and feed, as the sum of these six congeners accounts for approximately half of total NDL-PCB burden [1]. PCB 180 is consistently among the most abundant and persistent PCB congeners detected in human serum, adipose tissue, breast milk, and environmental biota worldwide [2], making its procurement as a high-purity analytical reference standard essential for accurate quantification in regulatory, epidemiological, and toxicological investigations.

Why PCB 180 Cannot Be Substituted by Other Indicator PCBs in Analytical and Toxicological Applications


Although PCB 180 is frequently grouped with PCB 153, 138, and 170 as a 'persistent higher-chlorinated congener,' these compounds exhibit quantitatively distinct toxicokinetic, bioaccumulation, and toxicological profiles that preclude simple interchange. Intrinsic human elimination half-lives for these congeners diverge substantially—ranging from approximately 11 years for PCB 138 to over 20 years for PCB 180 [1]—meaning that body burden trajectories and steady-state concentrations differ markedly across congeners. In human adipose tissue, PCB 180 has been reported as the single most abundant congener (0.134 μg/g), exceeding both PCB 153 (0.121 μg/g) and PCB 138 (0.102 μg/g) [2], underscoring its disproportionate contribution to total PCB tissue burden. Furthermore, the chlorination pattern of PCB 180 (substitution at all ortho, meta, and para positions except one meta site on the second ring) results in the absence of adjacent unsubstituted meta-para vicinal hydrogens—a structural determinant of metabolic resistance that distinguishes it from less persistent congeners such as PCB 138 [3]. These quantitative differences mean that using an alternative congener as a surrogate in exposure assessment, toxicological modeling, or analytical calibration will introduce systematic bias that cannot be corrected through simple scaling factors.

Quantitative Differentiation Evidence for 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) Versus Closest Analogs


Intrinsic Human Elimination Half-Life Exceeds 20 Years—The Longest Among Indicator PCBs

PCB 180 exhibits the longest intrinsic elimination half-life among the six EU indicator PCBs. In a first-order toxicokinetic model using serial serum PCB measurements from 43 US subjects sampled approximately 5 years apart, Aylward et al. (2014) estimated central tendency intrinsic elimination half-lives of approximately 5 years for PCBs 105 and 118, 11 years for PCB 138, 14.4 years for PCB 153, and 20 years or more for PCB 180 [1]. This represents PCB 180 as persisting ≥38.9% longer than PCB 153 and ≥81.8% longer than PCB 138. The estimated body burden of PCB 180 changed very little over the 5-year observation period, consistent with near steady-state exposure dynamics [1]. An independent population pharmacokinetic analysis of UK cross-sectional biomonitoring data by Ritter et al. (2011) estimated intrinsic half-lives of 15.5 years for PCB 170, 14.4 years for PCB 153, and 11.5 years for PCB 180, though this study's methodology differs in extracting kinetic parameters from age- and calendar-time concentration trends rather than longitudinal individual sampling [2].

Toxicokinetics Human biomonitoring Persistent organic pollutants

PCB 180 Is the Most Abundant Congener in Human Adipose Tissue—Exceeding PCB 153 and PCB 138

In a study of 123 women from Cordoba, Spain, Costabeber and Emanuelli (2003) quantified PCB congener concentrations in mammary adipose tissue. PCB 180 was found at the highest mean concentration of 0.134 μg/g adipose tissue, followed by PCB 153 at 0.121 μg/g and PCB 138 at 0.102 μg/g [1]. This represents PCB 180 exceeding PCB 153 by 10.7% and PCB 138 by 31.4% in the same tissue compartment. A larger confirmatory study by Arrebola et al. (2010) in 387 adults from Granada, Spain, found PCB residues quantifiable in 90% of the population for PCB 180, 92% for PCB 153, and 86% for PCB 138, with geometric mean concentrations of 111.62 ± 6.27 ng/g lipid (PCB 180), 161.65 ± 4.41 ng/g lipid (PCB 153), and 38.41 ± 8.61 ng/g lipid (PCB 138) [2]. While the relative ranking between PCB 180 and PCB 153 varies across populations, PCB 180 consistently ranks among the top two most abundant congeners in human adipose tissue, reflecting its extreme environmental persistence and efficient dietary transfer through the food chain [3].

Human biomonitoring Adipose tissue burden Exposure assessment

Structural Chlorination Pattern Blocks Metabolic Clearance Pathways Present in Less Persistent Congeners

PCB 180 bears chlorine atoms at positions 2,2',3,4,4',5,5' on the biphenyl scaffold. This substitution pattern fully occupies all meta positions (3,5 on ring 1) and para positions (4 on ring 1; 4' on ring 2) of ring 1, and the para position (4') plus one meta position (5') of ring 2, leaving no pair of adjacent unsubstituted meta-para carbon atoms on either phenyl ring [1]. This is structurally significant because adjacent unsubstituted meta-para vicinal hydrogens are a prerequisite for cytochrome P450-mediated hydroxylation—the primary metabolic clearance pathway for PCBs [2]. In controlled dietary exposure studies in zebrafish, three-spined stickleback, and Arctic char, Norrgren et al. (2001) demonstrated that 'ortho-substituted congeners with no unsubstituted meta-para positions had high biomagnification potential' while 'PCBs with low biomagnification all had adjacent vicinal hydrogens, indicating that congeners with this feature may have been metabolically eliminated' [1]. In contrast, PCB 138 (2,2',3,4,4',5'-hexaCB) possesses a potential vicinal hydrogen pair, and lower-chlorinated indicator PCBs such as PCB 52 (2,2',5,5'-tetraCB) have multiple unsubstituted adjacent positions rendering them substantially more susceptible to metabolic clearance [1][3].

Structure-persistence relationship Metabolic resistance Bioaccumulation

Ultra-Pure PCB 180 Toxicology: Non-Dioxin-Like Profile with Distinct Endocrine and Neurobehavioral Targets

Viluksela et al. (2014) conducted a 28-day repeat-dose toxicity study using ultrapure PCB 180 (dioxin-like impurities quantified at only 2.7 ng WHO-TEQ/g PCB 180; purity 98.9%) in adult Sprague-Dawley rats at total doses of 0–1700 mg/kg bw by gavage [1]. The study explicitly demonstrated that PCB 180 lacks dioxin-like properties required for assignment of a WHO toxic equivalency factor (TEF), yet it shares several toxicological targets with dioxin-like compounds. The most sensitive endpoint of toxicity was altered open field behavior in females—increased activity and distance moved in the inner zone of an open field, suggesting altered emotional responses and impaired behavioral inhibition [1]. This contrasts with PCB 153, for which an NTP carcinogenicity study (2-year gavage in female rats) identified carcinogenic potential as a key toxicological concern, a finding not replicated for PCB 180 in the available subchronic data [1][2]. Additionally, Roos et al. (2011) showed that pure PCB 180 induced hepatic CYP2B1/2 and CYP3A1 without concomitant CYP1A1 induction—a distinctly non-dioxin-like enzyme induction pattern—with significant hepatic pentoxyresorufin O-dealkylase (PROD) induction at doses ≥10 mg/kg bw in males [2]. The benchmark dose lower confidence limit for a 5% response (BMDL5) for hepatic hypertrophy yielded a margin of only approximately 37-fold relative to human background hepatic PCB levels, indicating a narrow safety margin for this endpoint [2].

Toxicological profiling Non-dioxin-like PCBs Endocrine disruption

BCR-298 Certified Reference Material: ISO 17034 Metrological Traceability for Regulatory Compliance

PCB 180 is available as BCR-298, a certified reference material (CRM) produced by the European Commission's Joint Research Centre (JRC) under ISO 17034 accreditation . This CRM grade is distinct from the standard 'analytical standard' grade (e.g., Sigma-Aldrich Product No. 35495) in that it provides a certified property value with a stated measurement uncertainty and documented metrological traceability, satisfying the requirements of EU Commission Regulation (EU) No 589/2014 for methods of analysis used in official control of NDL-PCB levels in foodstuffs [1]. The BCR-298 material is supplied as the neat compound and is intended for calibration and method validation purposes where the highest level of confidence in reference value accuracy is required. Multiple proficiency testing intercomparisons for PCB monitoring in food matrices (e.g., pork fat during the Belgian PCB crisis) have demonstrated that PCB 180 measurements show less pronounced volatility-related bias compared to lower-chlorinated congeners such as PCB 28, enhancing its reliability as a calibration anchor in multi-congener analytical methods [2].

Certified reference material ISO 17034 Analytical quality assurance

Lower Oral Bioavailability and Distinct Metabolization Ratio Versus Other Indicator PCBs

In a comprehensive in vivo bioavailability assessment comparing multiple PCB and PCDD/F congeners, PCB 180 demonstrated an oral bioavailability of 69.0% ± 8.5 (expressed as percentage of administered dose absorbed), with a speculated metabolization ratio of only 5% and fat retention of 62.0% ± 19.3 of the absorbed dose [1]. In the same experimental system, PCB 138 showed higher bioavailability (78.6% ± 10.8) with a higher metabolization ratio (9%) and comparable fat retention (67.7% ± 28.8), while PCB 153 exhibited intermediate bioavailability (72.5% ± 7.7) but negligible metabolization (0%) and the highest fat retention (73.0% ± 24.4) [1]. This quantitatively distinct ADME profile for PCB 180—lower absorption than PCB 138 and 153 but very limited biotransformation, coupled with substantial adipose sequestration—reinforces its classification as a highly persistent, poorly metabolized congener whose tissue concentrations are driven primarily by cumulative dietary exposure rather than acute pharmacokinetic events.

Bioavailability Biotransformation In vivo ADME

Optimal Application Scenarios for 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) Based on Quantitative Differentiation Evidence


Long-Term Retrospective Exposure Reconstruction in Epidemiological Cohort Studies

PCB 180's intrinsic elimination half-life exceeding 20 years—the longest among indicator PCBs [1]—makes it the superior congener for reconstructing historical exposure in epidemiological investigations. In cohort studies where serum samples are collected years apart, PCB 180 concentrations remain near steady state over a 5-year period [1], whereas PCB 138 (half-life ~11 years) and PCB 105/118 (~5 years) show substantial within-individual decline. Researchers designing studies of chronic disease outcomes with long latency periods (e.g., cancer, neurodegenerative disorders) should prioritize PCB 180 quantification, as it provides the most stable surrogate of cumulative lifetime exposure with minimal confounding from recent dietary intake fluctuations.

Regulatory Food and Feed Compliance Testing Under EU Legislation

As one of the six indicator PCBs mandated under EU Regulation 1259/2011 and analyzed according to EU Regulation 589/2014 , PCB 180 is required in all official food and feed control laboratories within the European Union. The availability of BCR-298 as an ISO 17034 CRM from JRC provides direct metrological traceability for calibration, satisfying ISO/IEC 17025 accreditation requirements. Furthermore, proficiency testing data have shown that PCB 180 measurements in food matrices exhibit less volatility-related bias compared to lower-chlorinated congeners such as PCB 28 , making it a more reliable component of the ∑6 indicator PCB sum used for regulatory decisions on foodstuff marketability.

Non-Dioxin-Like PCB Negative Control in AhR-Mediated Toxicology Studies

The Viluksela et al. (2014) toxicological profiling of ultrapure PCB 180—with quantified dioxin-like impurities at only 2.7 ng WHO-TEQ/g and documented lack of CYP1A1 induction [2]—establishes PCB 180 as the best-characterized NDL-PCB for use as a negative control in studies investigating AhR-mediated mechanisms. Unlike PCB 153, which has an NTP carcinogenicity finding in female rats, PCB 180's toxicological profile is dominated by neurobehavioral and endocrine endpoints (altered open field behavior in females being the most sensitive) [2], providing a cleaner pharmacological baseline for mechanistic studies requiring separation of dioxin-like from non-dioxin-like effects. The hepatic enzyme induction pattern (CYP2B1/2 and CYP3A1 without CYP1A1) further distinguishes PCB 180 from both DL-PCBs and other NDL-PCBs [2].

Human Biomonitoring Surveys Where Adipose Tissue Is the Target Matrix

PCB 180's status as the highest-concentration PCB congener in human adipose tissue—at 0.134 μg/g, exceeding PCB 153 (0.121 μg/g) and PCB 138 (0.102 μg/g) [3]—makes it the most analytically accessible and representative single-congener marker for surveys of total PCB body burden in adipose tissue. For epidemiological studies using adipose biopsies or surgical waste tissue, PCB 180 provides the highest signal-to-noise ratio for quantification, reducing the risk of non-detect results and improving statistical power in exposure-response analyses. Its detectability in 90% of the general population (Granada cohort) [3] confirms its utility as a universal exposure biomarker in populations with background-level PCB exposure.

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